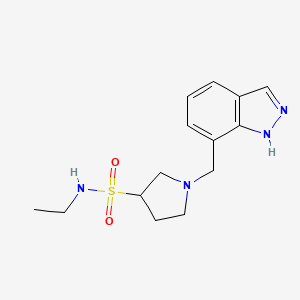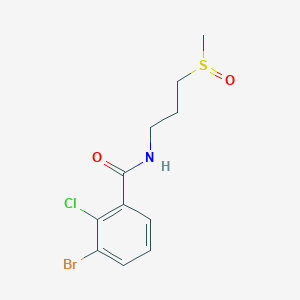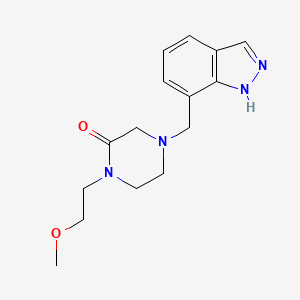![molecular formula C19H27N3O2 B7647403 N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide, also known as ABT-239, is a novel drug that has gained considerable attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of histamine H3 receptor, which is involved in the regulation of various physiological processes such as sleep, appetite, and cognition.
Applications De Recherche Scientifique
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. This compound has also been investigated for its potential as an anti-obesity drug due to its ability to suppress appetite and promote weight loss.
Mécanisme D'action
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide is a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. By blocking this receptor, this compound increases the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes such as learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models and human clinical trials. It has also been shown to increase wakefulness and decrease sleep in animal models. Additionally, this compound has been shown to decrease food intake and body weight in animal models, suggesting its potential as an anti-obesity drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide in lab experiments is its selectivity for the histamine H3 receptor, which allows for more specific and targeted effects. However, one limitation is its low solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide research. One area of interest is its potential as an anti-obesity drug, which could have significant implications for public health. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, the development of more potent and selective H3 receptor antagonists could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide involves several steps, starting with the reaction of 2-(1-methylbenzimidazol-2-yl)ethylamine with 2-bromo-propionic acid to form the corresponding amide. This intermediate is then reacted with 2-propyloxan-4-carboxylic acid to give this compound. The overall yield of this synthesis is around 18%.
Propriétés
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-3-6-15-13-14(10-12-24-15)19(23)20-11-9-18-21-16-7-4-5-8-17(16)22(18)2/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKGOBSVPMTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NCCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)